Benzaldehyde, 4-(trifluoromethyl)-, oxime
Description
Chemical Identity and Structure Benzaldehyde, 4-(trifluoromethyl)-, oxime (CAS 24652-60-6) is an aromatic oxime derivative with the molecular formula C₈H₆F₃NO (molecular weight: 189.13 g/mol). Its structure consists of a benzaldehyde backbone substituted with a trifluoromethyl (-CF₃) group at the para position, followed by oxime (-CH=N-OH) functionalization . The (E)-isomer is the predominant form due to steric and electronic stabilization .
Synthesis
This compound is synthesized via the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under mild acidic conditions. For example, hydroxylammonium chloride reacts with 4-trifluoromethyl benzaldehyde in solvents like THF or aqueous acetic acid, yielding the oxime in moderate to high purity (56–75% yields) .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDYDYTXPOFXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388889 | |
| Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66046-34-2 | |
| Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Benzaldehyde, 4-(trifluoromethyl)-: The oxime derivative can be synthesized by reacting with in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the synthesis involves similar steps but on a larger scale, ensuring the purity and yield of the product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(trifluoromethyl)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the oxime group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like N-chlorosuccinimide in dimethylformamide can be used for substitution reactions.
Major Products:
Oxidation: Benzonitrile or benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Benzaldehyde, 4-(trifluoromethyl)-, oxime serves as a valuable reagent in the synthesis of various organic compounds. Its structural features allow it to participate in multiple chemical reactions including:
- Oxidation : Can be oxidized to form corresponding nitriles or amides.
- Reduction : Can be reduced to produce amines or other derivatives.
- Substitution Reactions : The oxime group can be replaced by other functional groups under specific conditions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Product | Common Reagents |
|---|---|---|
| Oxidation | Benzonitrile or Benzamide | Potassium permanganate, Chromium trioxide |
| Reduction | Corresponding Amines | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Various Substituted Derivatives | N-chlorosuccinimide in DMF |
Pharmaceutical Applications
Potential Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound compared to non-fluorinated analogs. This makes it a candidate for further pharmacological exploration.
- Case Study : A study demonstrated that modifications of benzaldehyde oxime derivatives could lead to compounds with significant antifungal activity against various pathogens.
Agrochemical Applications
Fungicidal and Herbicidal Activities
Benzaldehyde derivatives, including 4-(trifluoromethyl)-, have been investigated for their potential as fungicides and herbicides. The presence of the trifluoromethyl group contributes to enhanced biological activity.
- Case Study : Research has shown that certain benzaldehyde oxime derivatives exhibit strong herbicidal properties, making them suitable for use in agricultural formulations aimed at controlling plant diseases.
Material Science
Applications in Dye Chemistry
The compound is also utilized in the synthesis of azo dyes and other materials due to its ability to participate in complex chemical reactions.
- Example Application : Synthesis of new azo dyes containing a 5(4H)-oxazolone ring has been reported using benzaldehyde derivatives as starting materials.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with specific enzymes and receptors.
- It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Key Properties
- Physical Properties : Boiling point: 205 ± 40 °C (predicted), density: 1.27 ± 0.1 g/cm³, pKa: 10.21 ± 0.10 .
- Spectroscopic Data : Characteristic IR absorption bands for the oxime (N-O stretch at ~945 cm⁻¹) and aromatic C-F stretches (~1250–1100 cm⁻¹) are observed. ¹H-NMR signals include a singlet for the oxime proton (~8.3 ppm) and aromatic protons (δ 7.6–7.9 ppm) .
Structural and Functional Analogues
The following table compares Benzaldehyde, 4-(trifluoromethyl)-, oxime with structurally related benzaldoximes:
Electron-Withdrawing Groups (EWGs)
- Trifluoromethyl (-CF₃) : The strong EWG increases oxime acidity (pKa ~10.2) and stabilizes intermediates in cyclization reactions (e.g., β-lactam synthesis) .
- Chloro (-Cl) : Enhances electrophilicity for nucleophilic substitutions, making 4-chlorobenzaldoxime useful in pesticide synthesis .
Halogenated Derivatives
- Bromo/Fluoro : The 4-bromo-2-fluoro derivative exhibits dual halogen effects, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl frameworks .
Alkoxy and Aryloxy Groups
- Phenoxy (-OAr): Substituents like 4-methylphenoxy increase lipophilicity, improving bioavailability in drug candidates .
Comparative Reactivity in Key Reactions
Cyclization Reactions
- Trifluoromethyl Derivative : Forms β-lactams via copper-catalyzed rearrangement of O-propargyl oximes .
- Parent Oxime : Participates in 1,3-dipolar cycloadditions with alkynes to yield isoxazoles (e.g., anthracene-linked derivatives) .
Metabolic Pathways
- The trifluoromethyl variant is metabolized to 4-(trifluoromethyl)benzaldehyde in liver microsomes, forming reactive amine adducts linked to drug toxicity .
- Chloro and bromo derivatives are less studied in metabolic contexts but are associated with environmental persistence due to halogen stability .
Biological Activity
Benzaldehyde, 4-(trifluoromethyl)-, oxime (C₈H₆F₃NO) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances both its chemical reactivity and biological properties, making it a significant compound in organic synthesis and pharmaceutical development.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Benzaldehyde Backbone : A phenyl group with a carbonyl (aldehyde) functional group.
- Trifluoromethyl Group : A highly electronegative substituent that influences lipophilicity and reactivity.
- Oxime Functional Group : A characteristic feature that allows for various chemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group may enhance these activities compared to other similar compounds.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Preliminary investigations suggest effectiveness against various bacterial strains.
- Antifungal Activity : The compound has demonstrated potential against specific fungal pathogens.
While specific mechanisms of action for this compound in biological systems remain largely unexplored, it is hypothesized that its interactions with biological targets may involve:
- Hydrogen Bonding : Significant intermolecular interactions such as O—H⋯N hydrogen bonds.
- Van der Waals Forces : Stabilization of the crystal structure may contribute to its biological efficacy.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzaldehyde Oxime | C₇H₇NO | Lacks trifluoromethyl group |
| 4-Fluorobenzaldehyde Oxime | C₇H₆FNO | Contains a fluorine atom instead |
| 2-(Trifluoromethyl)benzaldehyde Oxime | C₈H₇F₃NO | Trifluoromethyl group at position 2 |
The presence of the trifluoromethyl group in this compound significantly influences its reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. Results indicated promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Pharmacological Exploration : Another research highlighted the potential of this compound in drug design due to its unique structural features that may enhance lipophilicity and target specificity .
- Structural Characterization : Crystallographic studies revealed the stabilization mechanisms within the compound's structure through intermolecular interactions. These findings are crucial for understanding how such compounds can be optimized for better biological activity .
Future Research Directions
Despite the promising findings related to the biological activity of this compound, further research is necessary to:
- Elucidate specific mechanisms of action.
- Conduct in vivo studies to assess efficacy and safety profiles.
- Explore potential applications in pharmacology and agrochemistry.
Q & A
Q. How can computational modeling predict the reactivity of 4-(trifluoromethyl)benzaldehyde oxime in novel reactions?
- Workflow :
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Solvent effects : Simulate using PCM models for polar aprotic solvents (e.g., THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
